molecular formula C8H8F2N2O2 B2508591 4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid CAS No. 2248289-55-4

4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid

Cat. No.: B2508591
CAS No.: 2248289-55-4
M. Wt: 202.161
InChI Key: FOVBDZXBFSMQPG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid is a heterocyclic organic compound that features a pyridazine ring substituted with difluoromethyl and dimethyl groups

Preparation Methods

The synthesis of 4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridazine derivatives. This process can be achieved using various difluoromethylation reagents under different conditions. For instance, metal-based methods can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry .

Chemical Reactions Analysis

4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridazine ring are replaced by other groups.

Scientific Research Applications

4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to its targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-3-4(2)11-12-6(8(13)14)5(3)7(9)10/h7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVBDZXBFSMQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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